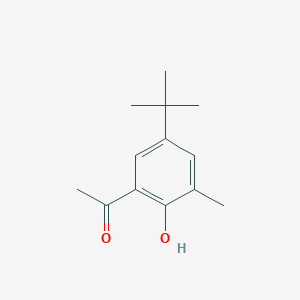
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 6-position, a trifluoromethyl group at the 5-position, and a methanol group at the 2-position. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methoxy-5-(trifluoromethyl)pyridine with formaldehyde and a reducing agent to introduce the methanol group .
Industrial Production Methods
While specific industrial production methods for (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy or trifluoromethyl groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanal or [6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]carboxylic acid .
Aplicaciones Científicas De Investigación
(6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the methoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a methanol group.
6-Methylpyridine-2-carboxaldehyde: Similar structure but contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H8F3NO2 |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
[6-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-6(8(9,10)11)3-2-5(4-13)12-7/h2-3,13H,4H2,1H3 |
Clave InChI |
OHDVHGIAXDUWJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)CO)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)

![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)
![Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-](/img/structure/B8691009.png)


![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)

